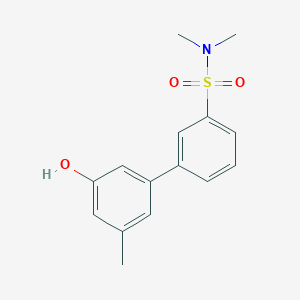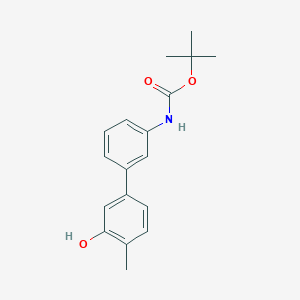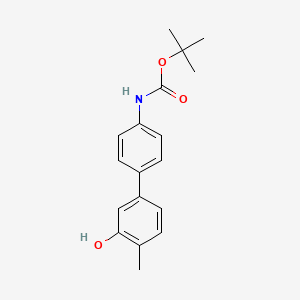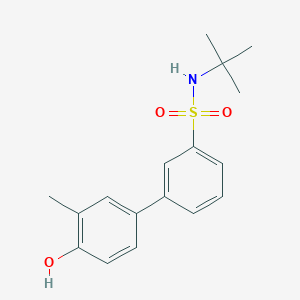![molecular formula C17H19NO3S B6372728 3-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261960-90-0](/img/structure/B6372728.png)
3-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (hereafter referred to as 3-Methyl-5-PPSP) is a chemical compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 91-93°C and a molecular weight of 318.3 g/mol. 3-Methyl-5-PPSP is a substituted phenol and is a member of the pyrrolidinylsulfonylphenyl family of compounds. It is used in a variety of laboratory experiments, and its biochemical and physiological effects are of great interest to scientists.
Applications De Recherche Scientifique
3-Methyl-5-PPSP has been used in a variety of laboratory experiments, including those related to drug metabolism, enzyme inhibition, and receptor binding. It has been used to study the effects of inhibitors on the activity of cytochrome P450 enzymes, which are important for drug metabolism. It has also been used to study the binding of agonists and antagonists to G-protein coupled receptors, which are involved in many physiological processes. In addition, 3-Methyl-5-PPSP has been used to study the effects of inhibitors on the activity of proteases, which are involved in protein degradation.
Mécanisme D'action
3-Methyl-5-PPSP has been shown to act as an inhibitor of cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs, and the inhibition of their activity can alter the metabolism of drugs. 3-Methyl-5-PPSP has also been shown to act as an agonist at G-protein coupled receptors, which can lead to the activation of certain physiological processes. In addition, 3-Methyl-5-PPSP has been shown to act as an inhibitor of proteases, which can lead to the inhibition of protein degradation.
Biochemical and Physiological Effects
3-Methyl-5-PPSP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can alter the metabolism of drugs. In addition, 3-Methyl-5-PPSP has been shown to act as an agonist at G-protein coupled receptors, which can lead to the activation of certain physiological processes. Finally, 3-Methyl-5-PPSP has been shown to act as an inhibitor of proteases, which can lead to the inhibition of protein degradation.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-5-PPSP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water and is not soluble in organic solvents. In addition, it has a low potency and is not suitable for use in high-throughput screening experiments.
Orientations Futures
There are several potential future directions for 3-Methyl-5-PPSP. It could be used in the development of inhibitors of cytochrome P450 enzymes, which could be used to alter the metabolism of drugs. It could also be used in the development of agonists of G-protein coupled receptors, which could be used to activate certain physiological processes. Finally, it could be used in the development of inhibitors of proteases, which could be used to inhibit protein degradation.
Méthodes De Synthèse
3-Methyl-5-PPSP is synthesized from the reaction of 4-(pyrrolidinylsulfonyl)phenol and 3-methyl-5-bromophenol. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 40°C. The reaction is catalyzed by sodium borohydride, and the product is purified by recrystallization. The yield of 3-Methyl-5-PPSP is typically around 95%.
Propriétés
IUPAC Name |
3-methyl-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-13-10-15(12-16(19)11-13)14-4-6-17(7-5-14)22(20,21)18-8-2-3-9-18/h4-7,10-12,19H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWXBFXHRRBMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684069 |
Source


|
| Record name | 5-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-90-0 |
Source


|
| Record name | 5-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372674.png)

![2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372691.png)

![2-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372707.png)
![2-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372717.png)
![3-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372720.png)


